molecular formula C12H19Cl3N2 B8098112 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl

Cat. No.: B8098112
M. Wt: 297.6 g/mol
InChI Key: IWMBLVYJXPYLPN-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and an ethyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl typically involves the reaction of 4-chlorophenylethylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.

    1-(3-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group instead of a chlorine atom.

    1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group in place of the chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMBLVYJXPYLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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